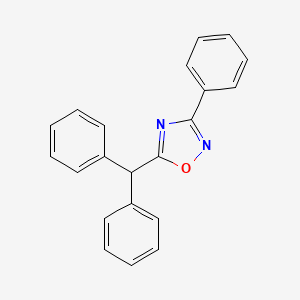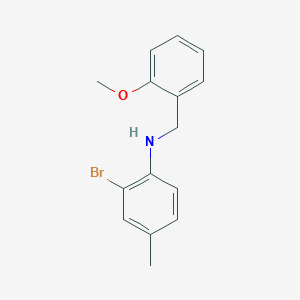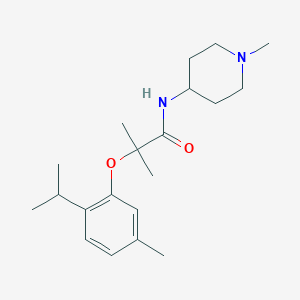
2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide, also known as NS-102, is a compound that has been studied for its potential use in treating various neurological disorders. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide is not fully understood, but it is believed to work by modulating the activity of certain ion channels in the brain. Specifically, this compound has been shown to inhibit the activity of the T-type calcium channel, which is involved in the generation of neuronal action potentials.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a number of biochemical and physiological effects in the brain. For example, it has been shown to reduce the release of glutamate, an excitatory neurotransmitter that can contribute to neuronal damage in conditions such as stroke and traumatic brain injury. This compound has also been shown to increase the release of GABA, an inhibitory neurotransmitter that can help to reduce neuronal activity.
実験室実験の利点と制限
One advantage of using 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide in lab experiments is that it has been extensively studied and its effects are well-characterized. Additionally, this compound has been shown to have relatively low toxicity, making it a safer option for use in animal studies. However, one limitation of using this compound is that it may not be effective in all types of neurological disorders, and further research is needed to determine its potential usefulness in different conditions.
将来の方向性
There are several potential future directions for research on 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide. For example, studies could investigate its potential use in treating other neurological disorders, such as Alzheimer's disease or Parkinson's disease. Additionally, researchers could explore the potential of combining this compound with other drugs to enhance its neuroprotective effects. Finally, further studies could investigate the long-term effects of this compound on the brain and its potential for use in clinical settings.
合成法
The synthesis of 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide involves several steps, including the reaction of 2-methylphenol with 2-bromo-1-chloropropane to form 2-(2-methylphenoxy)propan-1-ol. This intermediate is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form the corresponding amide, which is subsequently methylated to yield this compound.
科学的研究の応用
2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide has been studied for its potential use in treating a variety of neurological disorders, including stroke, traumatic brain injury, and epilepsy. Research has shown that this compound may have neuroprotective effects, meaning it may help to prevent damage to the brain in these conditions.
特性
IUPAC Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-7-5-6-8-12(10)19-15(3,4)14(18)16-13-9-11(2)20-17-13/h5-9H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHODRQWUMVSIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)(C)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5124989.png)

![N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)
![4-[(4-methylphenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B5124998.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methyl-2-furoyl)-3-piperidinol](/img/structure/B5125001.png)
![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5125011.png)



![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)
![3-[(5-iodo-2-furyl)methylene]-5-(4-methoxyphenyl)-2(3H)-furanone](/img/structure/B5125045.png)
![2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid](/img/structure/B5125048.png)